

Technical Support Center: Nitrofurantoin Susceptibility Testing

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Compound of Interest

Compound Name: Nitrofor

Cat. No.: B1294284

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This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in nitrofurantoin susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: Why are my nitrofurantoin susceptibility test results for *Proteus mirabilis* showing susceptibility when it should be resistant?

A1: *Proteus* spp., along with *Morganella* and *Providencia* spp., typically exhibit intrinsic resistance to nitrofurantoin.[1][2] Apparent susceptibility in your results could indicate a testing problem.[3] Potential causes include:

- **Incorrect Inoculum Preparation:** An inoculum that is too light can result in larger zones of inhibition, potentially falling into the susceptible range.
- **Media Issues:** The pH of the Mueller-Hinton agar (MHA) is critical. A pH outside the recommended range of 7.2-7.4 can affect drug diffusion and activity.[4]
- **Disk Quality:** Problems with the nitrofurantoin disk, such as incorrect antimicrobial content or a high pH of the disk eluate, can lead to erroneously larger zones.[5]

Q2: Can I report nitrofurantoin susceptibility for any Enterobacterales isolated from a urinary tract infection (UTI)?

A2: No, this is not recommended. Both EUCAST and CLSI guidelines have specific recommendations. EUCAST limits the clinical breakpoints for nitrofurantoin to *E. coli* from uncomplicated UTIs.[1][2] Extrapolating these breakpoints to other Enterobacterales is discouraged because nitrofurantoin's efficacy is primarily established for *E. coli* in this context. [1][2] Some species like *Klebsiella* and *Enterobacter* have variable susceptibility, and many are intrinsically resistant.[1][6]

Q3: My quality control (QC) strain is consistently out of range for nitrofurantoin. What are the initial troubleshooting steps?

A3: When QC results are out of range, it's crucial to investigate the cause before reporting patient results. A systematic approach is recommended:

- **Review Recent Changes:** Have there been any recent changes to reagents (new lot of MHA, disks, or QC organisms), incubation conditions, or personnel performing the test?
- **Check Inoculum Density:** Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. An incorrect density is a common source of error.
- **Verify Incubation Conditions:** Confirm the incubator temperature is stable at $35 \pm 2^{\circ}\text{C}$ and, if required for the organism, that CO₂ levels are appropriate.[7]
- **Examine Reagents:** Check the expiration dates and storage conditions of your nitrofurantoin disks and MHA plates.[7]
- **Repeat the Test:** Repeat the QC test with a fresh subculture of the QC strain, new media, and a new disk.

If the issue persists after these steps, it may be necessary to test a new lot of disks or media and consult the manufacturer's troubleshooting guide.

Q4: What is the mechanism of resistance to nitrofurantoin?

A4: Nitrofurantoin is a prodrug that requires activation by bacterial nitroreductases.[8] Resistance primarily occurs through mutations in the genes encoding these enzymes, such as *nfsA* and *nfsB*. [9][10] These mutations lead to reduced or absent nitroreductase activity,

preventing the drug's activation.[\[11\]](#) Another mechanism involves efflux pumps that can remove the drug from the bacterial cell.[\[11\]](#)[\[12\]](#)

Troubleshooting Guides

Issue 1: Zone Sizes for QC Strain (E. coli ATCC® 25922™) Are Consistently Too Large

Potential Cause	Corrective Action	Effect on Current Day's Reports
Inoculum too light	Adjust inoculum to match a 0.5 McFarland turbidity standard. Re-streak the plate.	Withhold results until repeat QC is within acceptable limits.
Deteriorated nitrofurantoin disks	Use a new vial of disks. Ensure proper storage at 2-8°C or frozen, as recommended. [7]	Withhold results. Re-test clinical isolates with the new disks once QC is acceptable.
Incorrect Mueller-Hinton Agar (MHA) depth	Ensure agar depth is uniform at 4 mm. Poured plates should use a consistent volume.	Withhold results. Repeat testing on a new batch of MHA plates.
Incubation temperature too low	Verify incubator temperature is at $35 \pm 2^{\circ}\text{C}$.	Withhold results until temperature is corrected and QC is validated.
Disk pH issue	The pH of the eluate from the disk itself can be high, leading to more rapid diffusion. [5]	Contact the disk manufacturer. Withhold results and re-test with a different lot of disks.

Issue 2: Zone Sizes for QC Strain (E. coli ATCC® 25922™) Are Consistently Too Small

Potential Cause	Corrective Action	Effect on Current Day's Reports
Inoculum too heavy	Adjust inoculum to match a 0.5 McFarland turbidity standard. Re-streak the plate.	Withhold results until repeat QC is within acceptable limits.
Incorrect reading of zones	Ensure zones of complete inhibition are measured. Ignore faint growth or tiny colonies at the zone edge.	Re-read plates from the current day. If QC is now in range, reports can be released.
MHA pH too low	Check the pH of the MHA lot; it should be between 7.2 and 7.4.	Do not report test results until a new batch of MHA with the correct pH is used and QC is validated. ^[4]
Premature reading of plates	Incubate plates for the full 16-18 hours before reading. ^[7]	Re-incubate plates and read at the appropriate time.

Data Presentation: Interpretive Criteria

Table 1: CLSI Nitrofurantoin Interpretive Criteria (M100, 35th Ed.)

Organism	Method	Disk Content	Susceptible	Intermediate	Resistant
Enterobacter ales (urine only)	Disk Diffusion	300 µg	≥17 mm	15-16 mm	≤14 mm
Broth Microdilution	-	≤32 µg/mL	64 µg/mL	≥128 µg/mL	
Staphylococcc us aureus	Disk Diffusion	300 µg	≥17 mm	15-16 mm	≤14 mm
Broth Microdilution	-	≤32 µg/mL	64 µg/mL	≥128 µg/mL	
Enterococcus spp.	Disk Diffusion	300 µg	≥17 mm	15-16 mm	≤14 mm
Broth Microdilution	-	≤32 µg/mL	64 µg/mL	≥128 µg/mL	

Note: Data is based on CLSI M100 standards.[\[13\]](#)[\[14\]](#) Users should always refer to the most current version of the CLSI documents.

Table 2: EUCAST Nitrofurantoin Interpretive Criteria (v. 13.1)

Organism	Method	Disk Content	Susceptible (S≤)	Resistant (R>)
E. coli (uncomplicated UTI only)	Disk Diffusion	100 µg	≥17 mm	<17 mm
Broth Microdilution	-	64 mg/L	64 mg/L	
Staphylococcus saprophyticus (uncomplicated UTI only)	Disk Diffusion	100 µg	≥17 mm	<17 mm
Broth Microdilution	-	64 mg/L	64 mg/L	
Enterococcus spp. (uncomplicated UTI only)	Disk Diffusion	100 µg	≥20 mm	<20 mm
Broth Microdilution	-	64 mg/L	64 mg/L	

Note: Data is based on EUCAST Breakpoint Tables.[\[15\]](#) EUCAST uses an "Area of Technical Uncertainty" rather than an "Intermediate" category for disk diffusion. For MIC, the S and R breakpoints are the same. Users should always refer to the most current EUCAST guidelines.

Table 3: Quality Control Ranges for E. coli ATCC® 25922™

Standard	Method	Disk Content	Acceptable Range
CLSI	Disk Diffusion	300 µg	20-25 mm
Broth Microdilution	-	4-16 µg/mL	
EUCAST	Disk Diffusion	100 µg	17-23 mm
Broth Microdilution	-	4-16 µg/mL	

Note: QC ranges are subject to change and users should consult the latest CLSI M100[14] and EUCAST QC[15] documents.

Experimental Protocols

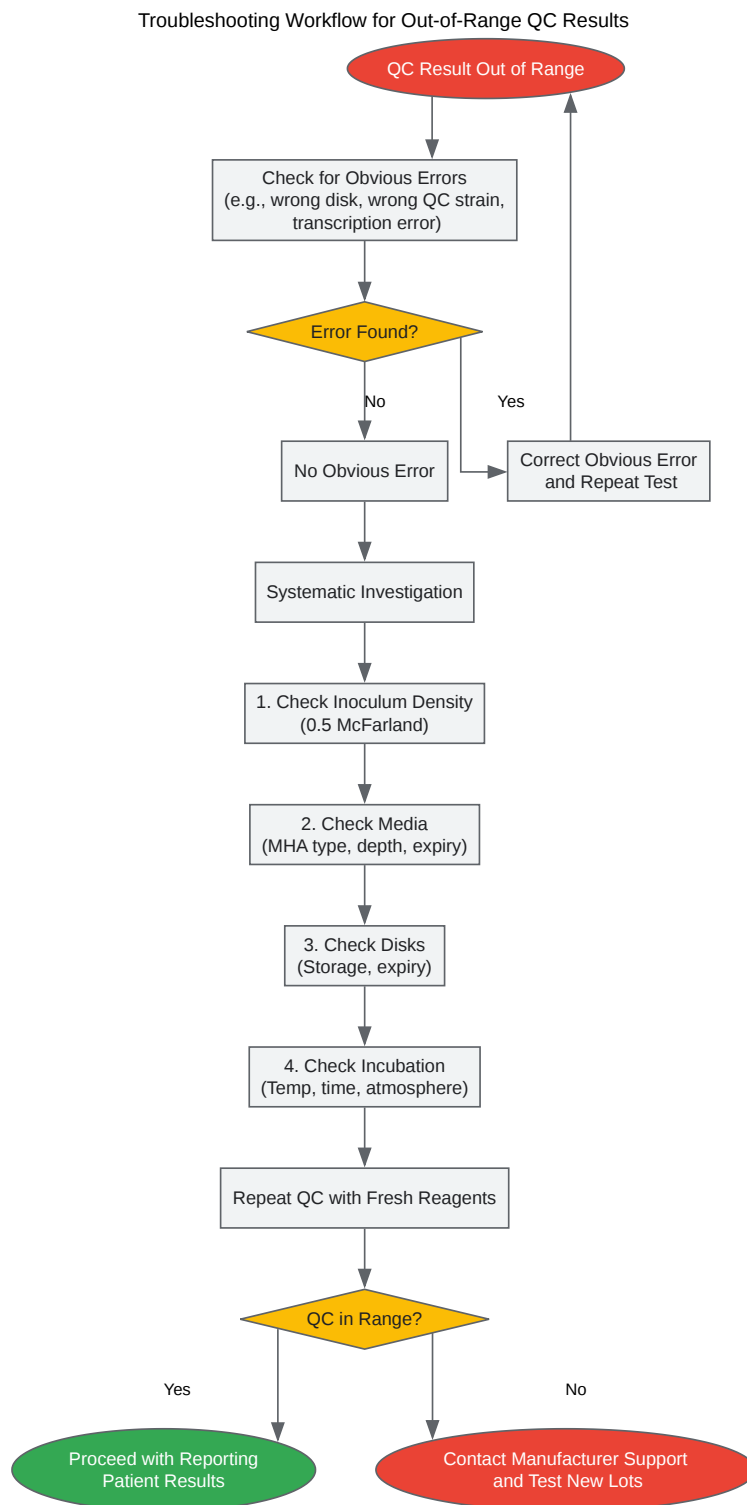
Kirby-Bauer Disk Diffusion Method

- **Prepare Inoculum:** Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.
- **Standardize Inoculum:** Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility.
- **Inoculate Plate:** Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
- **Apply Disks:** Aseptically apply the nitrofurantoin disk (300 µg for CLSI, 100 µg for EUCAST) to the surface of the agar. Gently press the disk to ensure complete contact. Do not move a disk once it has been placed.[7]
- **Incubate:** Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-18 hours in ambient air.[7]
- **Read Results:** After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter using a ruler or calipers. Interpret the results based on the appropriate CLSI or EUCAST tables.

Broth Microdilution Method

- **Prepare Drug Dilutions:** Prepare serial twofold dilutions of nitrofurantoin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should bracket the expected MIC and interpretive breakpoints.
- **Prepare Inoculum:** Create a bacterial suspension as described for disk diffusion and standardize it to a 0.5 McFarland standard.
- **Dilute Inoculum:** Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Inoculate Plate:** Add the diluted inoculum to each well of the microtiter plate containing the nitrofurantoin dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
- **Incubate:** Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Read Results:** The Minimum Inhibitory Concentration (MIC) is the lowest concentration of nitrofurantoin that completely inhibits visible growth of the organism.^[6] Interpret the MIC value according to CLSI or EUCAST guidelines.

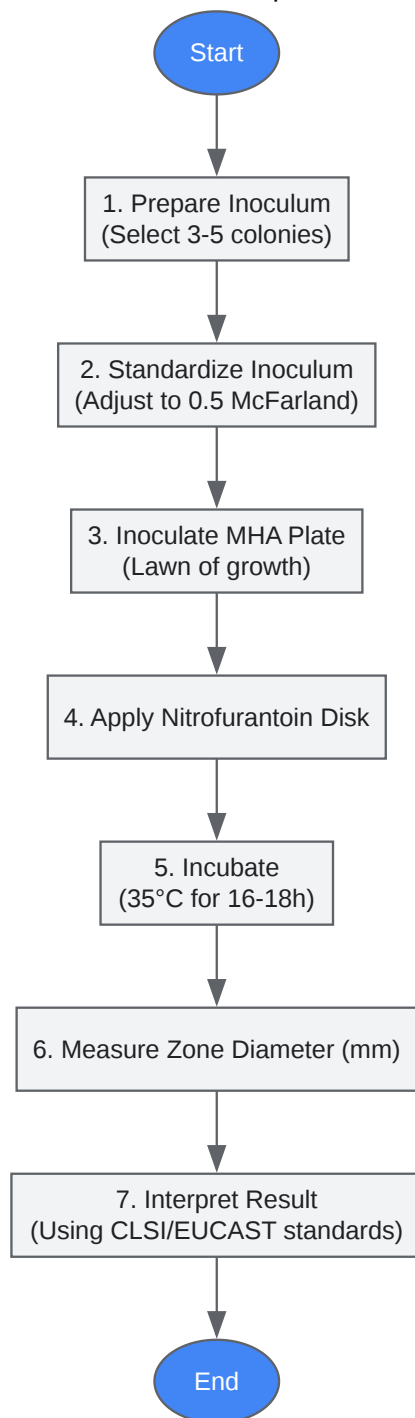
Visualizations



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Caption: Troubleshooting workflow for out-of-range QC results.

Kirby-Bauer Disk Diffusion Experimental Workflow



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Caption: Kirby-Bauer disk diffusion experimental workflow.

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